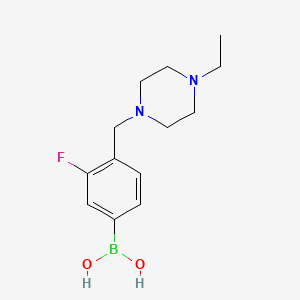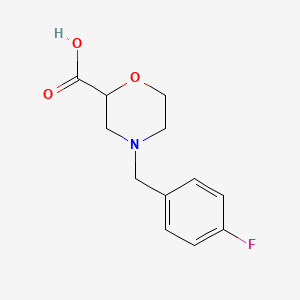
4-(4-Fluorobenzyl)morpholine-2-carboxylic acid
Descripción general
Descripción
4-(4-Fluorobenzyl)morpholine-2-carboxylic acid, also known as FMOC-OSu, is a versatile coupling reagent that is widely used in peptide synthesis. It belongs to the class of organic compounds known as phenylalanine and derivatives .
Molecular Structure Analysis
The molecular formula of 4-(4-Fluorobenzyl)morpholine-2-carboxylic acid is C12H14FNO3. Its average mass is 239.243 Da and its monoisotopic mass is 239.095779 Da .Aplicaciones Científicas De Investigación
- Field : Chemistry
- Application : Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines .
- Method : A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
- Results : Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .
- Field : Medicinal Chemistry
- Application : A novel compound 4- (6-fluoro-4- (5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM) was synthesized and labeled with fluorine-18 (18F), to develop a positron emission tomography (PET) tracer for in vivo visualization of leucine-rich repeat kinase 2 (LRRK2) in the brain .
- Method : FIPM was prepared in 5% radiochemical yield, by inserting 18F into a pyridine ring, followed by removal of the protecting group .
- Results : Biodistribution and small-animal PET studies in mice indicated a low in vivo specific binding of [18F]FIPM .
Synthesis of Morpholines
Radiosynthesis of Morpholine Compounds
- Field : Organic Chemistry
- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in many synthetic procedures .
- Method : The protodeboronation of 1°, 2° and 3° alkyl boronic esters is achieved using a radical approach .
- Results : This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
- Field : Medicinal Chemistry
- Application : A compound with the morpholine motif, specifically (E)-4-(2-(2-((1-(3-fluorobenzyl)-1H-indol-3 yl)methylene)hydrazinyl)thieno[3,2-d]pyrimidin-4-yl)morpholine, has shown strong cytotoxic activities .
- Method : The specific synthesis method for this compound is not detailed in the source, but it likely involves complex organic synthesis procedures .
- Results : This compound has demonstrated strong cytotoxic activities, indicating potential applications in cancer treatment .
Protodeboronation of Pinacol Boronic Esters
Synthesis of Biologically Active Molecules
- Field : Chemistry
- Application : “4-(4-Fluorobenzyl)morpholine” is a chemical compound that can be used in various chemical reactions .
- Method : The specific methods of application would depend on the particular chemical reaction or process in which this compound is being used .
- Results : The results or outcomes would also depend on the specific application .
- Field : Structural Chemistry
- Application : The compound “4-(4-Fluorobenzyl)morpholine-2-carboxylic acid” can be analyzed for its chemical structure .
- Method : This involves using techniques such as spectroscopy, crystallography, or computational chemistry to determine the arrangement of atoms within the molecule .
- Results : The results provide valuable information about the compound’s properties and potential reactivity .
General Use
Chemical Structure Analysis
Safety And Hazards
When handling 4-(4-Fluorobenzyl)morpholine-2-carboxylic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Propiedades
IUPAC Name |
4-[(4-fluorophenyl)methyl]morpholine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c13-10-3-1-9(2-4-10)7-14-5-6-17-11(8-14)12(15)16/h1-4,11H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPARCGMIZYMDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorobenzyl)morpholine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



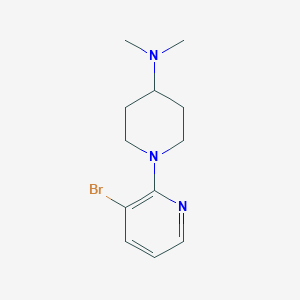
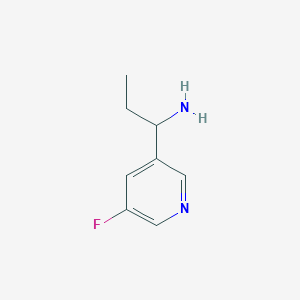
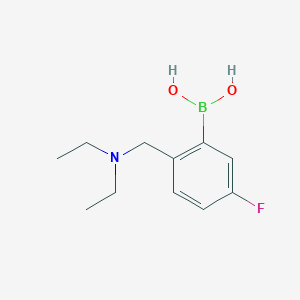
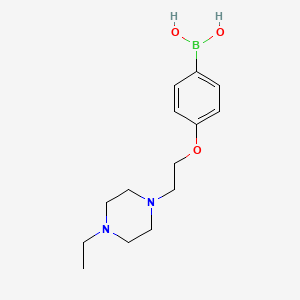
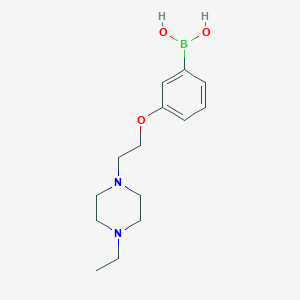
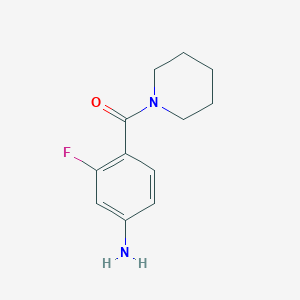
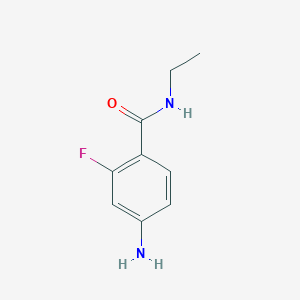
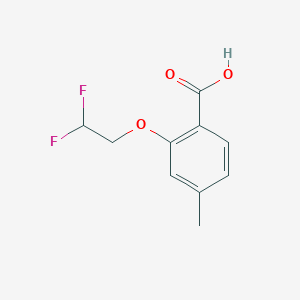
![2-Tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1398954.png)
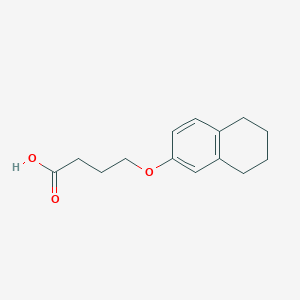
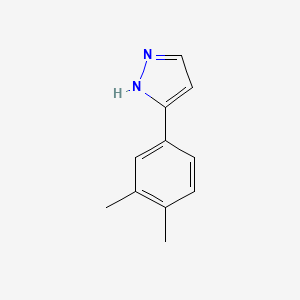
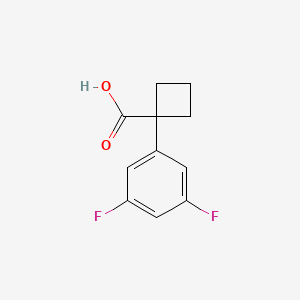
![1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazole](/img/structure/B1398961.png)
